

Technical Support Center: Ivermectin Storage & Stability

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Compound of Interest

Compound Name: Iberverin

Cat. No.: B1674147

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This guide provides researchers, scientists, and drug development professionals with best practices for the long-term storage of ivermectin. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to ensure the integrity and stability of the compound throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid ivermectin powder?

A1: Solid ivermectin should be stored in a well-closed, airtight container, protected from light and moisture. For optimal long-term stability, storage at -20°C is recommended, which can preserve the solid for up to 4 years or more.^{[1][2]} Storing at controlled room temperature (15°C to 30°C) is also acceptable, typically ensuring potency for at least 24 months.^[3] It is crucial to avoid high humidity and exposure to direct light, as these can accelerate degradation.^[3]

Q2: How should I prepare and store ivermectin stock solutions?

A2: Ivermectin is soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF).^[2] A common practice is to prepare a high-concentration stock solution in DMSO.^{[1][4]} Once in solution, ivermectin is less stable than in its solid form. Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to 3 months or -80°C for extended stability (up to 6 months).^{[1][4]}

Q3: What factors can cause ivermectin to degrade, and what are the signs of degradation?

A3: Ivermectin is susceptible to degradation from several factors:

- **Hydrolysis:** It degrades under both acidic and alkaline conditions.^{[5][6]} Degradation is notably faster in alkaline (basic) environments.^[5]
- **Oxidation:** Exposure to oxidizing agents can cause degradation.^{[6][7]}
- **Photodegradation:** Ivermectin is sensitive to light, especially UV radiation, which can accelerate its breakdown.^{[3][6]}
- **Thermal Stress:** High temperatures can lead to degradation.^{[7][8]}

Signs of degradation in the powder form can include changes in color (from white/off-white), clumping (due to moisture absorption), or the development of unusual odors.^[3] For solutions, precipitation or color changes can indicate instability. In experiments, a loss of potency or unexpected results may point to compound degradation.^[3]

Q4: My experimental results are inconsistent. How can I troubleshoot if ivermectin stability is the cause?

A4: If you suspect ivermectin instability is affecting your results, follow this troubleshooting workflow:

- **Verify Storage Conditions:** Confirm that both solid and stock solutions have been stored at the correct temperatures and protected from light and moisture.
- **Check Solution Age:** Ensure your stock solution is within its recommended use-by period (e.g., less than 3 months at -20°C).^[4]
- **Use Fresh Aliquots:** Avoid using aliquots that have undergone multiple freeze-thaw cycles.
- **Prepare Fresh Solutions:** When in doubt, prepare a fresh working solution from a new aliquot of the stock solution, or a fresh stock solution from the solid powder.
- **Perform a Purity Check:** If feasible, use an analytical method like HPLC to check the purity and concentration of your stock solution against a reference standard.

- Run a Control Experiment: Compare results using a freshly prepared solution versus the suspect solution in a simple, reliable assay.

Quantitative Data Summary

The following tables summarize key storage and stability data for ivermectin.

Table 1: Storage Conditions for Ivermectin

Form	Condition	Temperature	Duration	Potency Retention
Solid (Powder)	Desiccated, Protected from Light	-20°C	≥ 4 years	High Stability[2]
	Cool, Dry, Protected from Light	15°C to 30°C	≥ 24 months	>90%[3]
Stock Solution (in DMSO)	Aliquoted, Avoid Freeze-Thaw	-20°C	Up to 3 months	Good Stability[4] [9]
Aliquoted, Avoid Freeze-Thaw	-80°C	Up to 6 months	High Stability[1]	

Table 2: Factors Leading to Degradation

Stress Condition	Description	Observed Outcome
Acidic/Alkaline Hydrolysis	Exposure to acidic or basic solutions.	Degradation occurs; more rapid in alkaline conditions. [5] [6]
Oxidation	Exposure to oxidizing agents (e.g., H ₂ O ₂).	Significant degradation. [7] [8]
Photolysis	Exposure to UV or ambient light.	Photodegradation occurs. [3] [6]
Thermal	Elevated temperatures (solid or solution).	Thermal degradation is observed. [7] [8]

Experimental Protocols & Visualizations

Protocol: Forced Degradation Study for Ivermectin

This protocol is designed to intentionally stress ivermectin to understand its degradation pathways, as recommended by ICH guidelines.[\[7\]](#)[\[8\]](#)

Objective: To assess the stability of ivermectin under various stress conditions.

Materials:

- Ivermectin (solid powder)
- HPLC-grade methanol, water, acetonitrile
- Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
- HPLC system with UV detector
- Photostability chamber
- Oven

Methodology:

- Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of ivermectin in methanol.
- Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH.
- Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N NaOH. Incubate at room temperature for 48 hours. Neutralize with 0.1N HCl.
- Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.
- Thermal Degradation:
 - Solid State: Place ivermectin powder in an oven at 80°C for 48 hours.
 - Solution State: Incubate the stock solution at 60°C for 48 hours.
- Photolytic Degradation:
 - Solid State: Expose ivermectin powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.
 - Solution State: Expose the stock solution to the same light conditions.
- Analysis: For each condition, dilute the sample appropriately and analyze using a validated stability-indicating HPLC method. Compare the chromatograms of stressed samples to that of an unstressed control to identify and quantify degradation products.[\[10\]](#)

Diagrams

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